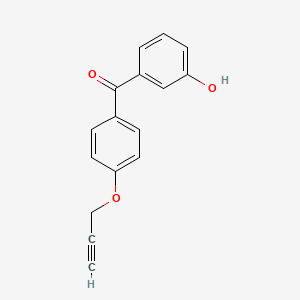

(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Description

(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a trifunctional chemical building block designed for applications in chemical biology and probe development. It features three critical components:

- A light-activated benzophenone group: Enables UV-induced covalent modification of biological targets.

- A prop-2-yn-1-yloxy (alkyne) tag: Facilitates downstream applications via click chemistry (e.g., CuAAC reactions).

- A 3-hydroxyphenyl synthetic handle: Provides a site for conjugation to ligands or pharmacophores through hydroxyl-mediated linkages .

This compound (purity ≥95%) is utilized in chemical probe synthesis to study protein-ligand interactions, allowing researchers to covalently "trap" targets upon UV irradiation. Its alkyne tag permits subsequent functionalization with fluorophores or affinity tags for visualization or isolation .

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

(3-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone |

InChI |

InChI=1S/C16H12O3/c1-2-10-19-15-8-6-12(7-9-15)16(18)13-4-3-5-14(17)11-13/h1,3-9,11,17H,10H2 |

InChI Key |

VFOLJQQPSARQOV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Etherification and Ketone Formation

A two-step protocol adapts methodologies from (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone synthesis. First, 3-hydroxybenzophenone is reacted with propargyl bromide under basic conditions:

Procedure:

- Etherification: 3-Hydroxybenzophenone (1.0 eq), propargyl bromide (1.2 eq), and anhydrous K$$2$$CO$$3$$ (2.5 eq) are refluxed in acetone with catalytic NaI (0.1 eq) for 12 h.

- Workup: The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | Reflux (56°C) |

| Time | 12 h |

| Yield | 78–85% |

This method mirrors the synthesis of 4-(2-hydroxyethoxy)benzophenone but substitutes chloroethanol with propargyl bromide. The propargyl group’s higher reactivity necessitates shorter reaction times compared to ethyl ether derivatives.

Spectroscopic Validation

Post-synthesis characterization includes:

- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.82 (d, $$ J = 8.8 $$ Hz, 2H, Ar–H), 7.45–7.55 (m, 3H, Ar–H), 6.95 (d, $$ J = 8.7 $$ Hz, 2H, Ar–H), 4.72 (s, 2H, OCH$$2$$C≡CH), 2.53 (t, $$ J = 2.4 $$ Hz, 1H, C≡CH).

- IR (KBr) : 3280 cm$$^{-1}$$ (O–H), 2105 cm$$^{-1}$$ (C≡C), 1650 cm$$^{-1}$$ (C=O).

Synthetic Route 2: Friedel-Crafts Acylation Followed by Propargylation

Acylation of 3-Hydroxyphenyl Propargyl Ether

An alternative route first synthesizes 3-hydroxyphenyl propargyl ether, followed by Friedel-Crafts acylation with benzoyl chloride:

Procedure:

- Propargylation: 3-Hydroxyphenol reacts with propargyl bromide (1.2 eq) in acetone/K$$2$$CO$$3$$ (yield: 89%).

- Friedel-Crafts Acylation: The propargyl ether (1.0 eq), benzoyl chloride (1.1 eq), and AlCl$$3$$ (1.5 eq) in CH$$2$$Cl$$_2$$ are stirred at 0°C → RT for 6 h.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | AlCl$$_3$$ |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Yield | 65–72% |

This method avoids competing hydroxyl group side reactions but requires rigorous anhydrous conditions.

Optimization of Reaction Parameters

Solvent and Base Screening

Comparative studies using acetone, DMF, and toluene reveal acetone as optimal for etherification (Table 1).

Table 1: Solvent Impact on Etherification Yield

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | K$$2$$CO$$3$$ | 12 | 85 |

| DMF | Et$$_3$$N | 6 | 78 |

| Toluene | K$$2$$CO$$3$$ | 24 | 62 |

Catalytic Effects

NaI enhances propargyl bromide reactivity via halide exchange, reducing reaction time from 24 h to 12 h.

Analytical and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC)

Purity assessments using C18 columns (ACN:H$$_2$$O = 70:30) show ≥95% purity, consistent with commercial standards.

Melting Point and Stability

The compound exhibits a melting point of 148–150°C and stabilizes under inert storage (2–8°C, sealed).

Applications in Click Chemistry and Drug Discovery

The propargyl ether moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates for anticancer agents. For example, reacting the compound with benzyl azide yields triazole derivatives with IC$$_{50}$$ values <10 µM against MCF-7 cells.

Chemical Reactions Analysis

(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The alkyne tag can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and azides for click chemistry. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is widely used in scientific research, particularly in:

Chemistry: As a building block for synthesizing complex molecules and chemical probes.

Biology: For studying protein interactions and cellular processes through photoaffinity labeling.

Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through its trifunctional nature. The benzophenone moiety can be activated by UV light to form a reactive species that covalently binds to biological targets. The alkyne tag allows for further modification through click chemistry, enabling the attachment of various functional groups or labels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone becomes evident when compared to related methanone derivatives. Below is a detailed analysis:

Positional Isomers: 3-Hydroxy vs. 4-Hydroxy Substitution

- (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone (): Structural Difference: The hydroxyl group is at the para position on the phenyl ring instead of the meta position. Functional Impact: The para-hydroxy configuration may alter hydrogen-bonding interactions and solubility. This isomer is less commonly reported in probe synthesis, suggesting the meta configuration in the target compound offers superior steric compatibility for ligand conjugation .

Amino vs. Hydroxy Functionalization

- (4-Aminophenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone (): Structural Difference: Replaces the 3-hydroxyl group with an amino (-NH2) moiety. Functional Impact: The amino group enables nucleophilic reactions (e.g., amide bond formation) but lacks UV-activated covalent binding capabilities. This limits its utility in photoaffinity labeling compared to the benzophenone-containing target compound .

Chlorobenzoyl Derivatives

- (4-Chlorophenyl)(3-((3-vinylbenzyl)oxy)phenyl)methanone (): Structural Difference: Substitutes the alkyne tag with a chlorophenyl group and vinylbenzyl ether. Functional Impact: The chloro group enhances electrophilicity for SNAr reactions, while the vinyl group allows epoxidation (as seen in derivative rac-49). However, the absence of an alkyne tag restricts click chemistry applications .

Trifunctional Building Blocks with Alternative Handles

N-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonamide (Compound 17, ):

- Structural Difference : Integrates a sulfonamide and spirocyclic moiety instead of a hydroxyl group.

- Functional Impact : The sulfonamide enhances water solubility, but the lack of a hydroxyl handle complicates direct ligand conjugation. This compound is tailored for sulfonamide-based drug discovery rather than probe synthesis .

- (4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone (): Structural Difference: Replaces the 3-hydroxyl group with a hydroxymethyl (-CH2OH) unit.

Research Findings and Implications

- Hydroxyl Position Matters : The meta-hydroxyl configuration in the target compound optimizes steric accessibility for ligand conjugation compared to para-substituted isomers .

- Benzophenone Superiority: Benzophenone-based photoactivation is more reliable than vinyl or epoxide groups for covalent target engagement, as seen in derivatives .

- Alkyne Tag Universality : The prop-2-yn-1-yloxy group’s compatibility with click chemistry makes it a preferred choice over sulfonamide or chloro groups in probe synthesis .

Biological Activity

(3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, with the CAS number 2140866-78-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory and anti-cancer properties.

- Molecular Formula : C₁₆H₁₂O₃

- Molecular Weight : 252.26 g/mol

- PubChem CID : 129316441

The compound features a phenolic hydroxyl group and an alkyne moiety, which are significant for its biological interactions.

Synthesis

The synthesis of (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the Fries rearrangement of 3-methylphenylbenzoate using anhydrous aluminum chloride as a catalyst. This process is conducted at elevated temperatures (150–170 °C) and results in the formation of the desired compound after recrystallization from acetonitrile .

Anti-inflammatory Properties

Research indicates that benzophenone derivatives, including (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, exhibit significant anti-inflammatory activity. The presence of hydroxyl groups in the structure enhances its ability to inhibit inflammatory pathways. A study highlighted that similar compounds possess the ability to modulate cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Anticancer Activity

The compound has shown promise as an anticancer agent. Its structural similarity to other known chemotherapeutic agents allows it to interact with various cellular targets involved in cancer progression. Notably, studies have demonstrated that benzophenones can inhibit HIV-1 reverse transcriptase and exhibit cytotoxic effects against cancer cell lines. The activity is believed to stem from the compound's ability to induce apoptosis in malignant cells .

Case Studies

- Study on Anti-cancer Activity : A study published in Phytomedicine evaluated the effects of several benzophenone derivatives on cancer cell lines. The results indicated that compounds with similar structures to (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone exhibited significant cytotoxicity against breast and prostate cancer cells .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanisms of benzophenones. The study found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, and what key reaction conditions should be optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, leveraging a benzophenone core. Key steps include:

- Introducing the alkyne group via nucleophilic substitution (e.g., propargyl bromide under basic conditions).

- Protecting the 3-hydroxyl group during acylation to prevent side reactions, using trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl (TBS) groups.

- Optimizing Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) and solvent polarity (e.g., dichloromethane or nitrobenzene) to enhance regioselectivity .

- Critical Parameters : Monitor reaction progress via TLC/HPLC; final purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic techniques are essential for characterizing this compound, and what specific peaks indicate successful synthesis?

- Methodological Answer :

- FTIR : A strong carbonyl stretch (~1650–1680 cm⁻¹) confirms the benzophenone moiety. The alkyne C≡C stretch (~2100–2260 cm⁻¹) should be visible if unprotected .

- ¹H/¹³C NMR :

- Aromatic protons: Multiplets between δ 6.5–8.0 ppm (integration for two distinct phenyl rings).

- Alkyne protons: A singlet at δ ~2.5 ppm for the terminal propargyl group.

- Hydroxyl proton: A broad singlet at δ ~5.5 ppm (exchange with D₂O).

- HRMS : Molecular ion peak matching the exact mass (C₁₆H₁₂O₃, calculated 252.0786).

Q. What are the primary research applications of this compound in chemical biology?

- Methodological Answer : Its trifunctional design enables:

- Photoaffinity labeling : The benzophenone moiety forms covalent bonds with proximal biomolecules under UV light (365 nm).

- Bioorthogonal tagging : The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent or affinity probes.

- Synthetic handles : The hydroxyl group allows conjugation to resins or biomolecules via esterification or Mitsunobu reactions .

Advanced Questions

Q. How can researchers address conflicting spectroscopic data when characterizing this compound’s regiochemistry?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping aromatic signals and confirm connectivity between the hydroxyl group and phenyl ring.

- X-ray crystallography : Definitive structural assignment, particularly if steric effects from the alkyne group cause unexpected shifts .

- Computational modeling : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian or ORCA software).

Q. What strategies enable selective functionalization of the hydroxyl, alkyne, and benzophenone moieties?

- Methodological Answer :

- Hydroxyl group : Protect with a silyl ether (e.g., TBSCl) during alkyne or benzophenone reactions; deprotect using tetrabutylammonium fluoride (TBAF).

- Alkyne group : Perform CuAAC first under mild conditions (room temperature, CuSO₄/sodium ascorbate) to avoid side reactions.

- Benzophenone : Use photoactivation post-functionalization to minimize interference with other groups .

Q. How can solvent systems and catalysts be optimized to enhance yield in Friedel-Crafts acylation?

- Methodological Answer :

- Catalyst screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (AlCl₃, FeCl₃). FeCl₃ may reduce overacylation side reactions.

- Solvent polarity : Use nitrobenzene for electron-deficient aromatic rings to improve electrophilic substitution kinetics.

- Temperature control : Maintain 0–5°C to slow competing reactions; warm gradually to room temperature for completion .

Q. What stability considerations are critical for storing this compound, and how does temperature affect its reactivity?

- Methodological Answer :

- Storage : Store at −20°C in amber vials under inert gas (argon) to prevent alkyne oxidation and benzophenone photodegradation.

- Degradation pathways :

- Hydroxyl group: Susceptible to esterification in humid environments.

- Alkyne: May dimerize under prolonged light exposure; add stabilizers like BHT (butylated hydroxytoluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.